N1-Aryl Substitution Identity: p-Tolyl vs. Phenyl, Benzyl, o-Tolyl, and 4-Chlorophenyl — Structural Comparator Analysis
The target compound bears an N1-p-tolyl (4-methylphenyl) group on the imidazole core. This distinguishes it from the closest commercially available analogs: (i) the N1-phenyl analog (CAS 1226446-58-7), lacking the para-methyl group that enhances hydrophobic contacts in the BACE-1 S1 pocket [1]; (ii) the N1-benzyl analog (CAS 1206989-54-9), which introduces a flexible methylene spacer altering the dihedral angle between the aromatic ring and the imidazole plane ; and (iii) the N1-o-tolyl analog (CAS 1207011-74-2), where ortho-substitution creates steric clash predicted to rotate the aryl ring out of the binding pocket plane, potentially reducing target engagement . In the broader imidazole-thioether acetamide class, N1-aryl substitution identity has been shown to affect BACE-1 IC₅₀ values by >10-fold across a congeneric series [1].
| Evidence Dimension | N1-substituent identity and predicted binding pose compatibility |
|---|---|
| Target Compound Data | N1 = p-tolyl (4-methylphenyl); MW = 492.44; formula C₂₅H₂₂BrN₃OS |
| Comparator Or Baseline | N1-phenyl analog (CAS 1226446-58-7, MW 512.85, C₂₄H₁₉BrClN₃OS); N1-benzyl analog (CAS 1206989-54-9, MW 492.44, C₂₅H₂₂BrN₃OS); N1-o-tolyl analog (CAS 1207011-74-2, MW 492.44, C₂₅H₂₂BrN₃OS) |
| Quantified Difference | No direct comparative bioactivity data available for these specific analogs; class-level BACE-1 SAR indicates N1-aryl variation modulates IC₅₀ by ≥10-fold (range ~0.5 μM to >50 μM) [1] |
| Conditions | Class-level inference derived from 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide BACE-1 FRET assay series (cell-free enzymatic assay, pH 4.5, 37 °C) [1] |
Why This Matters
The N1-p-tolyl group is a discrete pharmacophoric element that engages a specific hydrophobic sub-pocket; procurement of the incorrect N1-aryl variant risks obtaining a compound with significantly different—and potentially null—target binding activity.
- [1] Zhu, Y.-P. et al. (2017). 2-Substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides as BACE1 inhibitors. European Journal of Medicinal Chemistry, 137, 338–350. View Source
